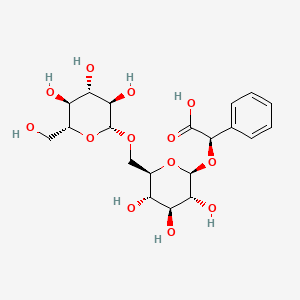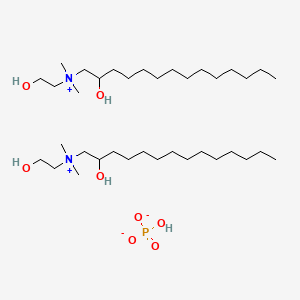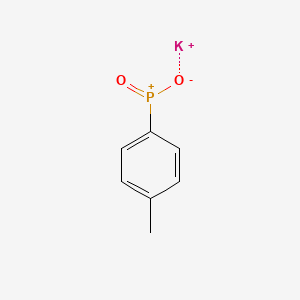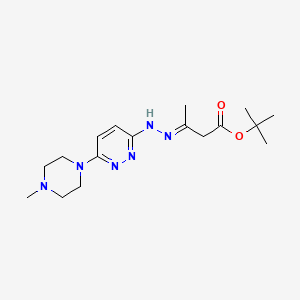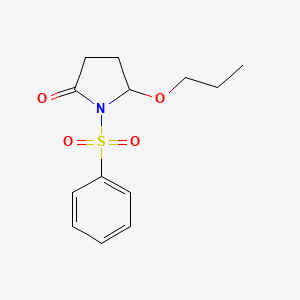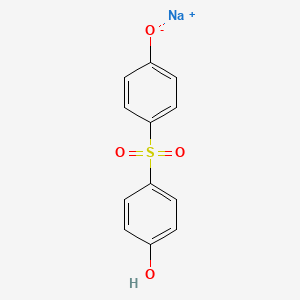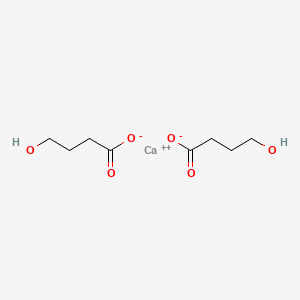
Calcium bis(4-hydroxybutyrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium bis(4-hydroxybutyrate): is a chemical compound with the molecular formula C4H10CaO3. It is a white to off-white solid that is slightly soluble in methanol and water
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium bis(4-hydroxybutyrate) can be synthesized through the reaction of 4-hydroxybutyric acid with calcium hydroxide. The reaction typically involves dissolving 4-hydroxybutyric acid in water, followed by the addition of calcium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of calcium bis(4-hydroxybutyrate) as a precipitate .
Industrial Production Methods: Industrial production of calcium bis(4-hydroxybutyrate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Calcium bis(4-hydroxybutyrate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the calcium ion in the compound.
Common Reagents and Conditions:
Oxidation: The hydroxyl group in calcium bis(4-hydroxybutyrate) can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions.
Reduction: Reduction of calcium bis(4-hydroxybutyrate) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in anhydrous solvents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: The oxidation of calcium bis(4-hydroxybutyrate) results in the formation of 4-oxobutyric acid.
Reduction: Reduction reactions typically yield 4-hydroxybutanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Calcium bis(4-hydroxybutyrate) is used as a precursor in the synthesis of other chemical compounds. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, calcium bis(4-hydroxybutyrate) is studied for its potential role in metabolic pathways. It is a derivative of 4-hydroxybutyric acid, which is involved in various biochemical processes .
Medicine: The compound is explored for its potential therapeutic applications. Research has shown that derivatives of 4-hydroxybutyric acid, including calcium bis(4-hydroxybutyrate), may have neuroprotective and anti-inflammatory properties .
Industry: In the industrial sector, calcium bis(4-hydroxybutyrate) is used in the production of biodegradable polymers. These polymers have applications in packaging, agriculture, and medical devices .
Mecanismo De Acción
Calcium bis(4-hydroxybutyrate) exerts its effects through various molecular targets and pathways. The hydroxyl group in the compound can interact with enzymes and receptors, influencing metabolic processes. The calcium ion plays a role in cellular signaling and regulation of enzyme activity .
Comparación Con Compuestos Similares
4-Hydroxybutyric acid: A precursor to calcium bis(4-hydroxybutyrate) with similar biochemical properties.
Poly-4-hydroxybutyrate: A polymer derived from 4-hydroxybutyric acid, used in medical applications.
Beta-hydroxybutyrate: A ketone body involved in energy metabolism and signaling.
Uniqueness: Calcium bis(4-hydroxybutyrate) is unique due to the presence of the calcium ion, which enhances its stability and reactivity. This makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
82316-97-0 |
|---|---|
Fórmula molecular |
C8H14CaO6 |
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
calcium;4-hydroxybutanoate |
InChI |
InChI=1S/2C4H8O3.Ca/c2*5-3-1-2-4(6)7;/h2*5H,1-3H2,(H,6,7);/q;;+2/p-2 |
Clave InChI |
AZRRVLSHRWGNRS-UHFFFAOYSA-L |
SMILES canónico |
C(CC(=O)[O-])CO.C(CC(=O)[O-])CO.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





